The Nociceptin Receptor Antagonist LY2940094: A Novel Mechanism of Action for Major Depressive Disorder
The Nociceptin Receptor Antagonist LY2940094: A Novel Mechanism of Action for Major Depressive Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LY2940094 (also known as BTRX-246040) is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor implicated in the pathophysiology of mood disorders. Preclinical and clinical investigations have explored its potential as a novel therapeutic for major depressive disorder (MDD). This document provides a comprehensive technical overview of the mechanism of action of LY2940094, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Mechanism of Action: NOP Receptor Antagonism
The primary mechanism of action of LY2940094 is its high-affinity binding to and blockade of the NOP receptor.[1][2][3][4][5][6] The endogenous ligand for this receptor, N/OFQ, is a 17-amino acid peptide that generally exerts inhibitory effects on neuronal activity and neurotransmitter release.[7] By antagonizing the NOP receptor, LY2940094 is hypothesized to disinhibit key neuronal circuits, leading to an increase in the release of monoamine neurotransmitters, which is a well-established therapeutic strategy for depression.[7]
Signaling Pathway of NOP Receptor Activation and its Antagonism by LY2940094
The NOP receptor is a Gi/o-coupled GPCR. Upon binding of its endogenous ligand, N/OFQ, the receptor activates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in reduced neuronal excitability and neurotransmitter release. LY2940094 acts by competitively binding to the NOP receptor, thereby preventing the binding of N/OFQ and the subsequent initiation of this inhibitory signaling cascade.
Preclinical Evidence
A significant body of preclinical research in rodent models supports the antidepressant-like and anxiolytic-like properties of LY2940094.
Quantitative Preclinical Data
| Parameter | Species | Value | Assay | Reference |
| Binding Affinity (Ki) | Human | 0.105 nM | Radioligand Binding Assay | [3][6][8] |
| Antagonist Potency (Kb) | Human | 0.166 nM | Functional Assay (CHO cells) | [3][6][8] |
| Receptor Selectivity | Human | >4000-fold vs. mu, kappa, delta opioid receptors | Radioligand Binding Assay | [1] |
| Forced-Swim Test (MED) | Mouse | 30 mg/kg, p.o. | Forced-Swim Test | [1] |
| Receptor Occupancy | Rat | 62% at 10 mg/kg, p.o. | In vivo study | [3] |
Key Preclinical Findings
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Antidepressant-like Effects: LY2940094 demonstrated antidepressant-like behavioral effects in the mouse forced-swim test.[1][9] This effect was absent in NOP receptor knockout mice, confirming the on-target mechanism of action.[1][4][9]
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Augmentation of SSRI Effects: LY2940094 augmented the behavioral effects of fluoxetine (B1211875) in the mouse forced-swim test without altering the plasma or brain exposures of either compound, nor their respective target occupancies (NOP and SERT).[1][4][9] This suggests a potential synergistic effect with existing antidepressant medications.
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Anxiolytic-like Effects: While not universally observed across all anxiety models, LY2940094 showed anxiolytic-like effects in the fear-conditioned freezing model in mice, stress-induced hyperthermia in rats, and stress-induced increases in cerebellar cGMP in mice.[1][4][9]
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Neurochemical Effects: NOP receptor antagonists are proposed to enhance monoaminergic neurotransmission.[7] In a study investigating its effects on alcohol-seeking behavior, LY2940094 was found to block ethanol-stimulated dopamine (B1211576) release in the nucleus accumbens.[3][10]
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Safety Profile: Preclinical studies indicated that LY2940094 did not impair cognitive performance in a 5-choice serial reaction time task or a delayed matching-to-position assay, nor did it affect locomotion or motor coordination.[1][4][9]
Experimental Protocols: Preclinical
Forced-Swim Test (Mouse)
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Objective: To assess antidepressant-like activity.
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Procedure: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.
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Dosing: LY2940094 was administered orally (p.o.) 60 minutes before the test.[9] Imipramine was used as a positive control.[1]
Fear-Conditioned Freezing (Mouse)
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Objective: To assess anxiolytic-like activity.
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Procedure: Mice are trained to associate a neutral conditioned stimulus (e.g., a tone) with an aversive unconditioned stimulus (e.g., a footshock). During testing, the conditioned stimulus is presented alone, and the duration of freezing (a fear response) is measured. A reduction in freezing time suggests an anxiolytic-like effect.
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Dosing: LY2940094 was administered orally 60 minutes prior to testing.[9]
Clinical Evidence in Major Depressive Disorder
LY2940094 has been evaluated in a clinical proof-of-concept study for the treatment of MDD.
Quantitative Clinical Data
| Parameter | Value | Study Design | Primary Outcome Measure | Reference |
| Dose | 40 mg, once daily (QD), oral | 8-week, double-blind, placebo-controlled | Change from baseline in GRID-HAMD-17 total score | [2][11] |
| Efficacy Criterion | Probability of LY2940094 being better than placebo ≥88% | - | - | [2][12] |
| Observed Efficacy | Probability of 82.9% | - | - | [2][12] |
| Receptor Occupancy | >80% at 2.5h; >70% at 26.5h (after a single 40 mg dose) | PET study in healthy volunteers | NOP receptor occupancy | [12] |
Key Clinical Findings
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Antidepressant Efficacy: The proof-of-concept study provided some evidence for an antidepressant effect of LY2940094 at a 40 mg daily dose over 8 weeks.[2][13] However, the study did not meet its predefined efficacy criterion.[2][12][14]
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Early Onset of Action on Emotional Processing: At week 1 of treatment, LY2940094 demonstrated an early effect on the processing of emotional stimuli, as evidenced by an increased recognition of positive relative to negative facial expressions in an emotional test battery.[2] This suggests a potential early engagement of relevant neural circuits.
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Safety and Tolerability: LY2940094 was reported to be safe and well-tolerated in the clinical trial.[2]
Experimental Protocol: Clinical Proof-of-Concept Study
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Objective: To evaluate the efficacy, safety, and tolerability of LY2940094 in participants with MDD.
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Study Design: An 8-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][11]
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Participants: Adults with a diagnosis of MDD without psychotic features, and a GRID-Hamilton Depression Rating Scale 17-item (GRID-HAMD-17) total score ≥20 at screening.[11]
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Intervention: LY2940094 (40 mg) administered orally once daily for 8 weeks, compared to a placebo.[11]
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Primary Outcome: Change from baseline to week 8 on the GRID-HAMD-17 total score.[11]
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Secondary Outcomes: Included response and remission rates, and changes in other clinical scales.[11]
Conclusion
LY2940094 represents a novel approach to the treatment of major depressive disorder through the antagonism of the NOP receptor. Preclinical data strongly support an on-target antidepressant-like effect and suggest a potential for synergy with existing monoaminergic antidepressants. While the initial proof-of-concept clinical trial did not meet its primary efficacy endpoint, it provided encouraging signals, including a good safety profile and an early effect on emotional processing.[2][12][14] These findings warrant further investigation into the therapeutic potential of NOP receptor antagonism for MDD and suggest that this mechanism may offer a valuable alternative or adjunctive treatment strategy in the future. The collective data indicate that blockade of NOP receptor signaling is a promising avenue for the development of new antidepressant medications.[2][13]
References
- 1. Preclinical findings predicting efficacy and side‐effect profile of LY2940094, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Role of nociceptin/orphanin FQ and nociceptin opioid peptide receptor in depression and antidepressant effects of nociceptin opioid peptide receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. trial.medpath.com [trial.medpath.com]
- 12. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Approaches for NOP Receptor Antagonists in Neurobehavioral Disorders: Clinical Studies in Major Depressive Disorder and Alcohol Use Disorder with BTRX-246040 (LY2940094) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NEW AGENTS AND PERSPECTIVES IN THE PHARMACOLOGICAL TREATMENT OF MAJOR DEPRESSIVE DISORDER - PMC [pmc.ncbi.nlm.nih.gov]
